molecular formula C8H13ClO2S B13528166 Spiro[2.5]octane-6-sulfonylchloride

Spiro[2.5]octane-6-sulfonylchloride

Cat. No.: B13528166
M. Wt: 208.71 g/mol
InChI Key: MMHFUZHVSIDHLC-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S. It is characterized by a spirocyclic structure, where two rings are connected through a single carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{Spiro[2.5]octane} + \text{ClSO}_3\text{H} \rightarrow \text{Spiro[2.5]octane-6-sulfonyl chloride} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of spiro[2.5]octane-6-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized

Biological Activity

Spiro[2.5]octane-6-sulfonylchloride is a unique compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. This combination enhances its reactivity and potential applications in medicinal chemistry and organic synthesis. The sulfonyl chloride group is known for its electrophilic properties, making it a valuable intermediate in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, leading to the formation of various derivatives such as sulfonamides and sulfonates. These reactions can significantly influence its pharmacological properties, enabling the exploration of its therapeutic potential in drug discovery.

Biological Properties

Research into the biological properties of this compound is ongoing, with several studies highlighting its potential as a building block for bioactive molecules. The following table summarizes some of the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialPotential effectiveness against various pathogens, similar to other spirocyclic compounds.
CytotoxicityInvestigated for potential use as a cytotoxic agent, particularly in cancer research.
Anti-inflammatoryPossible applications in reducing inflammation based on structural similarities to known anti-inflammatory agents.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens, including ESKAPE pathogens which are notorious for their resistance to antibiotics .
  • Cytotoxic Properties : Research has indicated that compounds with similar spirocyclic structures can act as cytotoxic agents against various cancer cell lines. The mechanism often involves interaction with sigma receptors, which are implicated in several neurological disorders and cancers .
  • Anti-inflammatory Effects : Recent reviews have highlighted the anti-inflammatory activities of spiro-flavonoids, suggesting that similar compounds like this compound may also possess anti-inflammatory properties due to their structural characteristics .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound Name Structure Type Unique Feature
Spiro[2.5]octane-6-sulfonic acidSulfonic AcidReduced form of this compound
Spiro[2.5]octane-6-sulfonamideSulfonamideFormed through reaction with amines
Spiro[2.5]octane-6-sulfonateSulfonateFormed through reaction with alcohols

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

spiro[2.5]octane-6-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2

InChI Key

MMHFUZHVSIDHLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1S(=O)(=O)Cl)CC2

Origin of Product

United States

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